Conditions de réaction

1.1 Catalysts: Triphenylphosphine oxide , (2R,2′R)-1,1′-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis[α,α-diphenyl… Solvents: Toluene ; rt; 0 °C

Référence

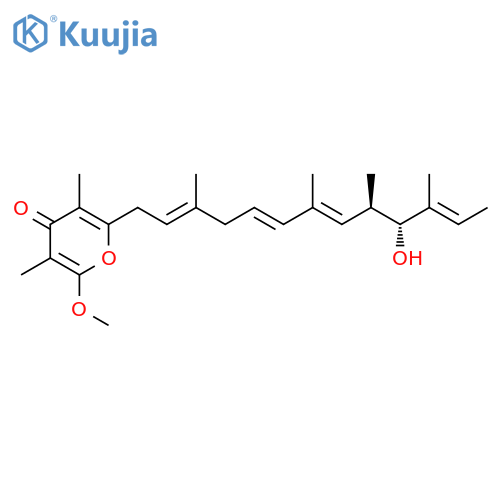

Propene as an Atom-Economical Linchpin for Concise Total Synthesis of Polyenes: Piericidin A

Trost, Barry M.

; et al ,

Journal of the American Chemical Society ,

2018 ,

140(37) ,

11623-11626